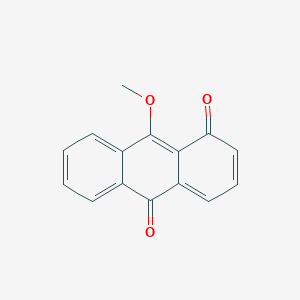

9-Methoxyanthracene-1,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

167779-28-4 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

9-methoxyanthracene-1,10-dione |

InChI |

InChI=1S/C15H10O3/c1-18-15-10-6-3-2-5-9(10)14(17)11-7-4-8-12(16)13(11)15/h2-8H,1H3 |

InChI Key |

VPDWXXBHIRPQNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=O)C=CC=C2C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 9 Methoxyanthracene 1,10 Dione

De Novo Synthesis Approaches

De novo synthesis involves the construction of the fundamental tricyclic anthracene-1,10-dione (B14586785) framework from simpler, acyclic, or monocyclic precursors. These methods offer flexibility in introducing substituents at desired positions from the outset of the synthesis.

Cycloaddition Reactions (e.g., Diels-Alder) for Anthraquinone (B42736) Core Construction

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of cyclic compounds, including the anthraquinone core. royalsocietypublishing.org This methodology typically involves the reaction of a suitably substituted diene with a dienophile, such as a naphthoquinone derivative, to form a hydroanthraquinone intermediate, which can then be aromatized to the final anthraquinone structure. royalsocietypublishing.orgnih.gov

The versatility of the Diels-Alder approach allows for the synthesis of highly substituted hydroanthraquinones under mild conditions and often in high yields. royalsocietypublishing.org The regioselectivity of the cycloaddition is a critical aspect, which can be controlled by the electronic and steric nature of the substituents on both the diene and the dienophile. nih.gov For the synthesis of a precursor to 9-Methoxyanthracene-1,10-dione, one could envision a reaction between a methoxy-substituted diene and a suitable quinone. Juglone-based dienophiles, for instance, have been extensively used in the synthesis of complex anthraquinone-containing natural products. nih.gov The reaction of 1,4-anthraquinones with various dienes has also been explored to create tetracyclic adducts, demonstrating the utility of this reaction in building complex molecular frameworks. rsc.org

Table 1: Examples of Diels-Alder Reactions in Anthraquinone Synthesis

| Diene | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted 1,3-dienes | 2-Benzoyl-naphthoquinones | Mild conditions | Highly substituted hydroanthraquinones | royalsocietypublishing.org |

| Highly substituted diene | Juglone-based dienophile | Heat, Dichloromethane | Regioselective Diels-Alder adduct | nih.gov |

| Buta-1,3-diene | 1,4-Anthraquinone | Not specified | Tetracyclic adduct | rsc.org |

| 1,3-Dienes | Aroyl-substituted propiolates | ZnI₂ catalyst, then DDQ oxidation | Substituted anthraquinones | beilstein-journals.org |

Friedel-Crafts Acylation and Related Annulation Strategies

A classical and industrially significant method for constructing the anthraquinone skeleton is through Friedel-Crafts acylation. royalsocietypublishing.orgwikipedia.org This approach typically involves a two-step process: the acylation of an aromatic ring with phthalic anhydride (B1165640) (or a substituted derivative) in the presence of a Lewis acid catalyst like aluminum trichloride, followed by an intramolecular cyclization of the resulting benzoylbenzoic acid intermediate under strong acidic conditions (e.g., concentrated sulfuric acid). royalsocietypublishing.orgmanchester.ac.uk

To synthesize a precursor for this compound, a methoxy-substituted benzene (B151609) derivative could be acylated with phthalic anhydride. The regiochemical outcome of the initial acylation and the subsequent cyclization are governed by the directing effects of the substituents on the aromatic ring. royalsocietypublishing.org It has been noted that the presence of electron-donating groups, such as methoxy (B1213986) groups, on the aromatic ring can lead to more efficient Friedel-Crafts-type cyclization. beilstein-journals.org However, these reactions can sometimes lead to mixtures of products, and issues like substituent migration have been observed, particularly with alkyl groups like isopropyl. royalsocietypublishing.orgmanchester.ac.uk

Table 2: Friedel-Crafts Acylation for Anthraquinone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst / Conditions | Product | Reference |

|---|---|---|---|---|

| Isopropyl-substituted benzenes | Phthalic anhydride | AlCl₃, then H₂SO₄ | Isopropyl-substituted anthraquinones | royalsocietypublishing.org |

| Benzene | Phthalic anhydride | Microwave acetic acid modified Hβ Zeolite | Anthraquinone | researchgate.net |

| Aromatic aldehydes and o-iodoesters | - | Pd-catalyzed acylation, then H₂SO₄ | Substituted anthraquinones | beilstein-journals.org |

Metal-Catalyzed Coupling Reactions for Anthracene (B1667546) Framework Formation

Modern synthetic organic chemistry has seen a surge in the use of transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. frontiersin.orgnih.gov These methods offer highly efficient and selective pathways for constructing complex aromatic systems like the anthracene framework. researchgate.netaithor.com Catalysts based on palladium, nickel, copper, and other transition metals are widely employed. frontiersin.orgnih.gov

Reactions such as the Suzuki-Miyaura coupling (using boronic acids) and Sonogashira coupling (using terminal alkynes) are exceptionally versatile for forming the biaryl and aryl-alkynyl bonds that can serve as key steps in assembling the anthracene core. nih.gov These precursors can then undergo cyclization to form the desired tricyclic system. nih.gov For instance, a one-pot strategy involving a palladium-catalyzed intermolecular direct acylation followed by an acid-promoted intramolecular cyclization has been developed to synthesize substituted anthraquinones. beilstein-journals.org These advanced methodologies provide greener alternatives to traditional methods, often proceeding under milder conditions with greater functional group tolerance and selectivity. frontiersin.orgnih.gov

Table 3: Metal-Catalyzed Reactions for Anthracene/Anthraquinone Synthesis

| Reaction Type | Catalysts | Key Transformation | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes | Formation of biaryl bonds | nih.gov |

| Sonogashira Coupling | Palladium complexes | Coupling of terminal alkynes with aryl halides | nih.gov |

| C-H Activation/Bis-cyclization | Palladium catalyst | Tandem reaction of propargylic carbonates with terminal alkynes | researchgate.net |

| Intramolecular Double-cyclization | Palladium catalyst | Cyclization of (Z, Z)-p-styrylstilbene derivatives | researchgate.net |

Functionalization and Modification of the Anthracene-1,10-dione Scaffold

An alternative to de novo synthesis is the modification of a pre-existing anthracene or anthraquinone core. This is a common strategy when the parent scaffold is readily available.

Nucleophilic Substitution Reactions for Methoxy and Other Group Introduction

The introduction of a methoxy group onto an anthracene-1,10-dione scaffold can be achieved via nucleophilic aromatic substitution (SNAr). This reaction requires a suitable leaving group, such as a halogen or a nitro group, at the target position on the aromatic ring. The electron-withdrawing nature of the carbonyl groups in the anthraquinone system facilitates SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.

While halide derivatives of anthraquinones can be resistant to substitution, certain catalytic methods can promote the reaction. acs.org For example, aminoanthraquinone derivatives have been successfully synthesized by treating substituted anthraquinones with amines in the presence of a catalyst like iodobenzene (B50100) diacetate. mdpi.comresearchgate.netnih.gov A similar strategy could be employed using sodium methoxide (B1231860) as the nucleophile to introduce the methoxy group. Podand-catalyzed nucleophilic aromatic substitutions have also been shown to be effective for displacing halides on the anthraquinone ring with alcohols. acs.org

Table 4: Nucleophilic Substitution on Anthraquinone Scaffolds

| Substrate | Nucleophile | Catalyst / Conditions | Product | Reference |

|---|---|---|---|---|

| 1,4-Disubstituted anthraquinones | Butylamine (B146782) | PhI(OAc)₂ | Aminoanthraquinone derivatives | mdpi.comresearchgate.net |

| 1-Chloroanthraquinone | 1-Propanol | NaH, Oligo(ethylene glycol) derivative (catalyst) | 1-Propoxyanthraquinone | acs.org |

| 1-Amino-4-bromo-anthraquinone derivative | Sodium diethyldithiocarbamate | Via diazonium salt intermediate | S-anthracenyl dithiocarbamate (B8719985) derivative | researchgate.net |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org However, the anthraquinone nucleus is generally deactivated towards electrophilic attack due to the two strongly electron-withdrawing carbonyl groups. liberty.edu This makes direct electrophilic substitution on the unsubstituted anthraquinone core challenging. liberty.edu

The reactivity and regioselectivity of SEAr reactions are heavily influenced by the substituents already present on the aromatic rings. wikipedia.org Activating, electron-donating groups stabilize the cationic intermediate (the sigma complex), thereby increasing the reaction rate and directing the incoming electrophile to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com Conversely, deactivating groups slow the reaction down. masterorganicchemistry.com In polynuclear aromatic hydrocarbons like anthracene, substitution patterns are also governed by the stability of the intermediate carbocation. libretexts.org For anthracene itself, electrophilic attack preferentially occurs at the central 9- and 10-positions, as this allows for the preservation of two intact benzene rings in the intermediate, which is energetically more favorable. libretexts.orgstackexchange.com For a pre-existing this compound, the methoxy group would act as an activating group, but its directing effect would compete with the strong deactivating effect of the quinone system.

Radical Reactions and Oxidative Coupling

The synthesis of substituted anthraquinones can be achieved through various methods, with radical reactions representing a key strategy for introducing specific functionalities. One notable example is the Kochi-Anderson radical methylation, which has been successfully employed in the synthesis of 9,10-dimethoxy-2-methyl-1,4-anthraquinone. scilit.com This type of reaction is instrumental in creating C-C bonds on the anthraquinone core, allowing for the introduction of alkyl groups.

Oxidative coupling reactions also play a role in the derivatization of anthracene and anthraquinone systems. These reactions can facilitate the formation of more complex, extended π-conjugated systems. While direct examples involving this compound are specific, the principles of oxidative coupling are broadly applied to functionalize aromatic cores, often utilizing metal catalysts to mediate the formation of new bonds between aromatic units or with other functional groups.

Regioselective Functionalization Techniques

Achieving regioselectivity is a paramount challenge in the synthesis of multi-substituted anthraquinones. The inherent reactivity of the anthraquinone nucleus, with its protected 9 and 10 positions, naturally directs substitution to the outer rings. beilstein-journals.org However, precise control over which position on these rings is functionalized requires sophisticated chemical strategies.

One of the most powerful techniques for regioselective functionalization is the Suzuki-Miyaura cross-coupling reaction. This method has been effectively used to synthesize 2- or 4-arylated 1-hydroxy-9,10-anthraquinones. nih.gov The process typically involves a halogenated anthraquinone precursor, such as 1-hydroxy-4-iodoanthraquinone or 1-hydroxy-2,4-dibromoanthraquinone, which is then reacted with an appropriate arylboronic acid in the presence of a palladium catalyst. nih.gov This allows for the precise installation of aryl groups at specific locations on the anthraquinone skeleton.

Another significant method is the Ullmann coupling reaction, which is particularly useful for synthesizing 4-substituted aminoanthraquinone derivatives. researchgate.net This reaction involves treating a halogenated precursor, such as bromaminic acid (1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid), with an amine in the presence of a copper catalyst. researchgate.net This enables the regioselective formation of a C-N bond at the 4-position.

Furthermore, steric hindrance can be exploited to control the site of reaction. For instance, the steric bulk at the 9 and 10-positions of some anthracene derivatives can dictate whether a cycloaddition reaction occurs at the central ring or at a peripheral functional group, demonstrating how steric effects can enforce regioselectivity. nih.gov

Synthesis of this compound Derivatives

Preparation of Aminoanthraquinones

The synthesis of aminoanthraquinones from methoxy-substituted precursors is a well-established route to valuable derivatives. A direct method involves the nucleophilic substitution of a methoxy group. For example, treating 1,4-dimethoxyanthracene-9,10-dione with butylamine in the presence of a catalyst like iodobenzene diacetate can yield a mixture of aminoanthraquinones. nih.gov The reaction conditions, such as temperature, can influence the product distribution. At room temperature, a mixture of 2-(butylamino)-4-methoxyanthracene-9,10-dione and 2,3-(dibutylamino)anthracene-9,10-dione may be obtained in low yields. nih.gov In contrast, elevating the temperature to 80 °C can produce 1-(butylamino)-4-methoxyanthacene-9,10-dione and 1,4-(dibutylamino)anthracene-9,10-dione in significantly higher yields. nih.gov

The Ullmann coupling reaction, as mentioned previously, is another cornerstone for preparing aminoanthraquinones, particularly for introducing amino groups at the 4-position by displacing a halogen. researchgate.net These synthetic routes are crucial for accessing compounds with potential applications as dyes, pigments, and pharmacologically active agents. impactfactor.orgnih.gov

Table 1: Amination of 1,4-Dimethoxyanthracene-9,10-dione with Butylamine nih.gov

| Reaction Condition | Product(s) | Combined Yield |

|---|---|---|

| Room Temperature | 2-(butylamino)-4-methoxyanthracene-9,10-dione and 2,3-(dibutylamino)anthracene-9,10-dione | 17% |

| 80 °C | 1-(butylamino)-4-methoxyanthacene-9,10-dione and 1,4-(dibutylamino)anthracene-9,10-dione | 83% |

Synthesis of Hydroxy and Alkoxy Substituted Analogues

The interconversion between hydroxy and alkoxy groups on the anthraquinone core is a fundamental strategy for creating diverse analogues. Methoxy-substituted anthraquinones are often prepared from their hydroxy precursors. For instance, the methylation of 1,4-dihydroxyanthraquinone can yield a mixture of 1-hydroxy-4-methoxyanthracene-9,10-dione and 1,4-dimethoxy-anthracene-9,10-dione. nih.gov The reaction time can be adjusted to favor the formation of the dimethylated product. nih.gov

Similarly, more complex alkoxy analogues can be synthesized. An O-prenylated anthraquinone, 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione, was synthesized from 1,3-dihydroxyanthracene-9,10-dione by reacting it with prenyl bromide. mdpi.com A convenient method for the synthesis of various alkoxyanthracenes involves the reduction of the corresponding alkoxy-9,10-anthraquinones using zinc in refluxing acetic acid, which can be applied to mono-, di-, and tetra-ether substituted compounds. sci-hub.se

Table 2: Products from Methylation of 1,4-Dihydroxyanthraquinone nih.gov

| Product Name | Chemical Structure |

|---|---|

| 1-hydroxy-4-methoxyanthracene-9,10-dione | Mixture Component |

| 1,4-dimethoxy-anthracene-9,10-dione | Mixture Component |

Multi-substituted Anthraquinones for Structure-Reactivity Studies

The synthesis of multi-substituted anthraquinones is essential for conducting structure-reactivity studies, particularly in the development of new anticancer agents. nih.gov By systematically altering the substitution pattern, researchers can probe the relationship between a molecule's structure and its biological activity or chemical properties.

The Suzuki-Miyaura cross-coupling reaction is a key tool in this area, enabling the synthesis of series of 1,2-, 1,4-disubstituted, and 1,2,4-trisubstituted anthraquinone-based compounds. nih.gov For example, starting with 1-hydroxy-4-iodo-9,10-anthraquinone, a variety of aryl groups—such as phenyl, o-tolyl, 4-methoxyphenyl, and 3,5-difluorophenyl—can be introduced at the 4-position. nih.gov This approach allows for the creation of a library of compounds with diverse electronic and steric properties, which can then be evaluated to understand how these features influence their reactivity and efficacy.

Table 3: Synthesis of 4-Aryl-1-hydroxyanthraquinones via Suzuki-Miyaura Coupling nih.gov

| Starting Material | Arylboronic Acid | Product | Yield |

|---|---|---|---|

| 1-hydroxy-4-iodo-9,10-anthraquinone | 3,4,5-trimethoxyphenyl-boronic acid | 4-(3,4,5-trimethoxyphenyl)-1-hydroxyanthraquinone | 95% |

| 1-hydroxy-4-iodo-9,10-anthraquinone | phenylboronic acid | 4-phenyl-1-hydroxyanthraquinone | 84-92% range |

| 1-hydroxy-4-iodo-9,10-anthraquinone | o-tolylboronic acid | 4-(o-tolyl)-1-hydroxyanthraquinone | 84-92% range |

| 1-hydroxy-4-iodo-9,10-anthraquinone | 4-methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | 84-92% range |

Chemical Reactivity and Mechanistic Investigations of 9 Methoxyanthracene 1,10 Dione

Photoreactivity and Photochemical Reaction Mechanisms

Comprehensive studies detailing the photoreactivity and photochemical reaction mechanisms of 9-Methoxyanthracene-1,10-dione are not readily found in the current body of scientific literature. However, the behavior of analogous anthracene (B1667546) derivatives can offer insights into its potential photochemical pathways. For instance, the photoreactivity of anthracene compounds is known to be highly dependent on the nature and position of their substituents.

Excited State Dynamics and Quenching Phenomena

Specific data on the excited state dynamics and quenching phenomena of this compound is not available. In related systems, such as various aminoanthracene-9,10-diones, the excited state dipole moments have been observed to be higher than their corresponding ground state values, indicating a significant redistribution of electron density upon excitation. This suggests that the excited state of these molecules is more polar than the ground state.

Photoreduction Pathways

Direct experimental evidence for the photoreduction pathways of this compound is not documented. Generally, the photoreduction of anthraquinone (B42736) derivatives can proceed through various mechanisms, often involving hydrogen abstraction from a suitable donor by the excited triplet state of the quinone. The presence of a methoxy (B1213986) group at the 9-position would likely influence the electron density of the aromatic system and, consequently, the reactivity of the excited state.

Electrochemical Behavior and Redox Mechanisms

The electrochemical behavior and redox mechanisms of this compound have not been specifically detailed in available research. However, studies on other 9,10-functionalized anthracene derivatives indicate that substitutions at these positions can have a minimal effect on the frontier molecular orbital energy levels, and thus minor changes in electrochemical behavior might be expected.

Electron Transfer Processes

While electron transfer is a fundamental process in the redox chemistry of quinones, specific studies on the electron transfer processes of this compound are absent from the literature. The electrochemical reduction of anthraquinones typically proceeds in two successive one-electron steps to form the radical anion and then the dianion. The redox potential of these processes is sensitive to the electronic effects of the substituents on the aromatic ring.

Application in Electrochemical Systems (mechanistic focus)

Due to the lack of specific research on the electrochemical properties of this compound, there is no information regarding its application in electrochemical systems with a mechanistic focus.

Reaction Kinetics and Thermodynamic Studies

Specific reaction kinetic and thermodynamic data for this compound are not available in the reviewed literature. For related compounds, such as electrogenerated 9,10-bis(4-substituted-phenyl)anthracene cation radicals, it has been shown that remote substituents can influence the reaction mechanism and kinetics. For example, the reaction of the cation radical of 9,10-bis(4-methoxyphenyl)anthracene (B1583249) with methanol (B129727) follows a different rate law compared to the unsubstituted phenyl derivative. This highlights the significant role that substituents, such as a methoxy group, can play in dictating reaction pathways and rates.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions at a molecular level. In the absence of direct experimental studies on the reaction dynamics of this compound, theoretical investigations offer valuable predictions regarding its reactivity, potential reaction pathways, and the energetic profiles of its transition states. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model molecular structures and energies.

Theoretical studies on analogous anthracene and anthraquinone systems have established a foundation for understanding how electronic structure influences reactivity. For instance, DFT calculations have been successfully used to predict the regioselectivity and stereoselectivity of Diels-Alder reactions involving anthracene derivatives. mdpi.com These computational approaches are also instrumental in studying nucleophilic additions to quinone systems, a reaction type of significant relevance to diones like this compound.

Computational Methodologies

A common approach to exploring reaction pathways is the use of DFT, often with hybrid functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p)). mdpi.comresearchgate.net This level of theory has been shown to provide reliable geometries and energies for ground states, transition states, and intermediates in reactions involving substituted anthraquinones. researchgate.netuclouvain.beresearchgate.net

To investigate a reaction, a potential energy surface is computationally mapped out. Key steps in this process include:

Geometry Optimization: The structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to characterize the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Analysis of Reaction Pathways

For this compound, several reaction pathways can be theoretically investigated. Drawing parallels from studies on similar quinone structures, nucleophilic addition reactions are of particular interest. nih.govacs.orgresearchgate.netacademie-sciences.fr The presence of two carbonyl groups in the 1,10-positions offers multiple sites for nucleophilic attack.

Theoretical calculations can elucidate the preferred site of attack by analyzing the distribution of electron density and the energies of the LUMOs (Lowest Unoccupied Molecular Orbitals). The methoxy group at the 9-position is an electron-donating group, which would influence the electrophilicity of the nearby carbonyl carbons. Computational models can precisely quantify this electronic effect.

A hypothetical reaction pathway that could be explored is the nucleophilic addition of a simple nucleophile, such as a hydride or a methyl group. The theoretical investigation would involve calculating the activation energies for the attack at both the C1 and C10 carbonyl carbons to determine the kinetic product.

Transition State Analysis

The transition state is a critical point on the potential energy surface that determines the kinetics of a reaction. Theoretical studies can provide detailed information about the geometry and energy of the transition state. For a nucleophilic addition to one of the carbonyls of this compound, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen pi bond.

The energy of the transition state relative to the reactants gives the activation energy (ΔG‡), a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable pathway can be identified.

Illustrative Theoretical Data for Analogous Systems

While specific data for this compound is not available, the following tables present typical theoretical data that can be obtained from DFT studies on the reactivity of related anthraquinone and anthracene systems.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔE_rxn) for a Model Nucleophilic Addition to a Substituted Anthraquinone

| Reaction Pathway | Nucleophile | Solvent | ΔE‡ (kcal/mol) | ΔE_rxn (kcal/mol) |

| Attack at C9 | MeLi | THF | 12.5 | -25.8 |

| Attack at C10 | MeLi | THF | 15.2 | -23.1 |

| Attack at C9 | H⁻ | Gas Phase | 10.1 | -30.5 |

| Attack at C10 | H⁻ | Gas Phase | 13.8 | -28.3 |

This is a hypothetical data table created to illustrate the type of information generated from theoretical studies. The values are representative of typical computational results for such reactions.

Table 2: Key Geometric Parameters of a Calculated Transition State for Nucleophilic Attack on a Carbonyl Group

| Parameter | Value |

| Nu-C bond distance (Å) | 2.15 |

| C=O bond distance (Å) | 1.35 |

| Nu-C-O bond angle (°) | 105.2 |

| O-C-R₁ bond angle (°) | 115.8 |

| O-C-R₂ bond angle (°) | 116.1 |

This table presents typical geometric parameters for a transition state in a nucleophilic addition to a carbonyl group, based on established computational models.

Advanced Spectroscopic Characterization and Computational Chemistry of 9 Methoxyanthracene 1,10 Dione Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 9-Methoxyanthracene-1,10-dione.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent features would be the strong absorptions arising from the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety. For related anthraquinone (B42736) derivatives, these bands typically appear in the region of 1675-1630 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring.

The methoxy (B1213986) group (-OCH₃) would present several characteristic bands. The C-H stretching vibrations of the methyl group are anticipated in the 2950-2850 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations are expected to produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the anthracene (B1667546) core would give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Methoxy C-H Stretch | 2950 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1675 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium |

| Asymmetric Methoxy C-O-C Stretch | ~1250 | Strong |

| Symmetric Methoxy C-O-C Stretch | ~1050 | Strong |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR analysis. In the Raman spectrum of this compound, the symmetric vibrations are often more intense. The C=O stretching vibrations would also be prominent in the Raman spectrum, typically appearing in a similar region as in the FT-IR spectrum. The aromatic ring stretching vibrations are expected to produce strong signals, which are characteristic of the anthracene core.

Studies on substituted anthraquinones have shown that certain Raman peaks can be highly dependent on the conformation and electronic properties of the substituents. For instance, specific peaks can be used to ascertain the molecular weight of a functional group attached to the main structure rice.edu. The vibrations of the methoxy group, particularly the C-O stretching modes, would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the methoxy protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic protons would resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position on the anthracene ring system and their proximity to the electron-withdrawing carbonyl groups and the electron-donating methoxy group.

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbons are expected to have the most downfield chemical shifts, typically in the range of δ 180-190 ppm. The carbon of the methoxy group usually appears around δ 55-65 ppm researchgate.netnih.govacdlabs.com. The aromatic carbons would resonate in the δ 110-150 ppm region, with the carbons directly attached to the oxygen of the methoxy group and the carbonyl groups showing distinct chemical shifts due to substituent effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 (singlet) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹³C | Carbonyl (C=O) | 180 - 190 |

| ¹³C | Aromatic (Ar-C) | 110 - 150 |

| ¹³C | Methoxy (-OCH₃) | 55 - 65 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.

A characteristic fragmentation pattern for anthraquinones is the successive loss of two molecules of carbon monoxide (CO) pjsir.orgmdpi.com. This would lead to fragment ions at [M-28]⁺˙ and [M-56]⁺˙. Another potential fragmentation pathway for this compound would be the loss of the methoxy group as a radical (·OCH₃) or a neutral formaldehyde (B43269) molecule (CH₂O). The observation of a fragment corresponding to [M-OCH₃]⁻ has been reported for a methoxyphenoxy-substituted anthraquinone in dissociative electron attachment studies aip.orgresearchgate.net.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]⁺˙ | Molecular Ion |

| [M-CO]⁺˙ | Loss of one carbon monoxide molecule |

| [M-2CO]⁺˙ | Loss of two carbon monoxide molecules |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-OCH₃]⁺ | Loss of a methoxy radical |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic transitions and the conjugated π-system of this compound.

UV-Visible Spectroscopy and Spectral Assignments

The UV-Visible spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the anthracene-1,10-dione (B14586785) chromophore mdpi.com. The spectrum of the parent anthraquinone shows a strong absorption band around 250 nm, and weaker bands at longer wavelengths nist.gov. The introduction of a methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

Theoretical studies on substituted anthraquinones have shown that the positions and intensities of the absorption bands are sensitive to the nature and position of the substituents researchgate.netsemanticscholar.org. The longest wavelength absorption band is typically assigned to a π→π* transition.

Table 4: Expected UV-Visible Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π→π | 250 - 280 |

| π→π | 320 - 400 |

| n→π* | > 400 (weak) |

Fluorescence and Luminescence Studies

The photophysical properties of anthracene derivatives, including fluorescence and luminescence, are of significant scientific interest. The parent anthracene core is known for its strong fluorescence; however, the anthracene-9,10-dione structure typically exhibits weak fluorescence or phosphorescence at room temperature in solution. The presence of carbonyl groups often facilitates intersystem crossing, which competes with fluorescence.

Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool to predict and understand the properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For aromatic systems like anthracene derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can provide highly accurate predictions of molecular geometries. researchgate.net

These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For the parent molecule, anthraquinone, DFT studies have elucidated the planarity of the ring system and the precise lengths of the carbon-carbon and carbon-oxygen bonds. iaea.org The introduction of a methoxy group at the 9-position would be expected to cause localized changes in the geometry around the substitution site. The C-O bond length of the methoxy group and its orientation relative to the anthracene ring would be key parameters determined by DFT optimization.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which provides insight into its reactive behavior.

Table 1: Representative Calculated Bond Lengths for Anthracene Derivatives using DFT

| Bond | Typical Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.42 |

| C=O | ~1.22 |

| C-O (methoxy) | ~1.36 |

| C-H (aromatic) | ~1.08 |

| C-H (methoxy) | ~1.09 |

Note: These are typical values for related structures and the exact values for this compound would require specific calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

For anthraquinone derivatives, the HOMO is typically a π-orbital distributed over the anthracene core, while the LUMO is often a π*-orbital with significant contributions from the carbonyl groups. The introduction of an electron-donating methoxy group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap. nih.gov This reduction in the energy gap can influence the molecule's color (absorption of light) and its potential for intramolecular charge transfer (ICT). ICT occurs when an electron is transferred from a donor part of the molecule (the methoxy-substituted ring) to an acceptor part (the quinone structure) upon photoexcitation. DFT and time-dependent DFT (TD-DFT) are the primary methods used to calculate these orbital energies and predict electronic transitions. researchgate.net

Table 2: Conceptual Effect of Methoxy Substitution on Frontier Orbital Energies

| Molecule | HOMO Energy | LUMO Energy | Energy Gap |

|---|---|---|---|

| Anthracene-9,10-dione | Lower | Relatively Stable | Larger |

| This compound | Higher (destabilized) | Relatively Stable | Smaller |

Note: This table illustrates the expected trend. Actual energy values require specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the calculated molecular orbitals into a localized representation that corresponds to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org NBO analysis is valuable for understanding delocalization effects and donor-acceptor interactions within a molecule. wisc.edu

For this compound, NBO analysis would quantify the hybridization of the atoms and the nature of the chemical bonds (e.g., σ and π bonds). A key aspect would be the investigation of hyperconjugative interactions, which involve the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For example, the interaction between the lone pairs on the methoxy oxygen atom and the antibonding π* orbitals of the anthracene ring would be a significant stabilizing interaction that can be quantified in terms of energy (E(2)). This analysis provides insight into the electronic communication between the substituent and the aromatic system. wisc.edu

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and intermolecular interactions. nih.govnih.gov

In the context of materials science or biological systems, MD simulations can model how molecules of this compound pack together in a solid state or how they interact with other molecules, such as solvent molecules or biological macromolecules. tandfonline.comtandfonline.com These simulations rely on force fields to describe the potential energy of the system, allowing for the calculation of trajectories of atoms and molecules. From these trajectories, various properties, such as radial distribution functions and binding free energies, can be determined. For instance, MD simulations have been used to study the interactions of anthraquinone derivatives with DNA, revealing details about binding modes and the influence of side chains. tandfonline.com Such studies can elucidate the nature of non-covalent interactions, including van der Waals forces, hydrogen bonding, and π-π stacking, which govern the supramolecular chemistry of these systems.

Interdisciplinary Applications in Advanced Chemical and Material Science

Utilization as a Key Intermediate in Complex Organic Synthesis

The anthracene (B1667546) framework is a fundamental building block in the synthesis of more complex organic molecules. Anthracene and its derivatives are known to participate in various chemical transformations, including Diels-Alder reactions, which allow for the construction of intricate polycyclic systems. The presence of the dione (B5365651) and methoxy (B1213986) groups on the 9-Methoxyanthracene-1,10-dione scaffold offers specific points for chemical modification.

The electron-donating nature of the methoxy group can influence the reactivity of the anthracene core, potentially directing the regioselectivity of cycloaddition reactions. For instance, studies on 9-substituted anthracenes like 9-methoxyanthracene (B3050148) have explored their reactivity in Diels-Alder reactions. acs.org The dione functional groups can be subjected to reduction reactions to yield the corresponding diol, which can then be further functionalized. This versatility makes this compound a plausible, though not yet widely reported, intermediate in the synthesis of natural products, pharmaceuticals, or other complex organic targets. The synthesis of substituted anthracenes from anthraquinones is a common strategy, as the protection of the 9 and 10 positions allows for substitution on the other rings. nih.gov

Design and Development of Functional Materials

The unique electronic and photophysical properties of the anthracene moiety make it a desirable component in the design of novel functional materials. The specific substitution pattern of this compound could impart specialized characteristics to these materials.

Incorporation into Porous Organic Polymers (POPs) for Energy Applications (mechanistic and design principles)

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and excellent stability. mdpi.combohrium.com The design of POPs often involves the use of rigid, aromatic building blocks to create a robust and porous framework. Anthracene-containing POPs have been synthesized and investigated for applications in gas storage and separation. researchgate.netmdpi.com

Mechanistic and Design Principles:

The incorporation of this compound into a POP framework could be achieved through polymerization reactions involving its functional groups or the aromatic core. The rigid anthracene unit would contribute to the formation of a stable, porous structure. The planarity of the anthracene core can facilitate π-π stacking interactions between polymer chains, which can influence the morphology and properties of the resulting material. The methoxy group could serve to modify the electronic properties of the polymer and its interactions with guest molecules, such as those involved in energy storage applications like batteries and supercapacitors. researchgate.netcgprotection.com The general principle involves creating a high surface area material that allows for the efficient adsorption and desorption of ions or molecules.

| Property of POPs | Relevance to Energy Applications |

| High Surface Area | Provides more sites for ion/gas adsorption, increasing storage capacity. |

| Tunable Porosity | Allows for the optimization of pore size to match the dimensions of the target ions or molecules. |

| Chemical Stability | Ensures the longevity and reliability of the material in electrochemical environments. |

| Tailorable Functionality | Enables the introduction of specific chemical groups to enhance properties like conductivity or selectivity. |

Application in Organic Electronic Devices (theoretical and mechanistic aspects)

Anthracene-based derivatives are widely studied for their potential in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable charge transport properties. rsc.orggoogle.com The electronic characteristics of these materials can be finely tuned by chemical modification.

Theoretical and Mechanistic Aspects:

Role in the Chemistry of Dyes and Pigments (molecular design and interaction principles)

Anthraquinone (B42736), the parent structure of the dione component of this compound, is a well-known chromophore that forms the basis of a large class of synthetic and natural dyes. The color of anthraquinone dyes is highly dependent on the nature and position of substituents on the aromatic core.

Molecular Design and Interaction Principles:

The introduction of electron-donating groups, such as hydroxyl or amino groups, at specific positions on the anthraquinone scaffold can lead to significant shifts in the absorption spectrum, resulting in a wide range of colors from red to blue. A methoxy group, being an electron-donating substituent, would be expected to act as an auxochrome, modifying the color of the parent anthraquinone chromophore. The principles of molecular design for dyes involve the strategic placement of donor and acceptor groups to control the intramolecular charge transfer (ICT) characteristics of the molecule, which governs its absorption and emission properties. researchgate.netnih.gov The interaction of the dye molecules with the substrate they are applied to, as well as their aggregation behavior, also plays a crucial role in the final perceived color and fastness properties.

Optical Materials and Photonic Applications (photophysical principles)

The inherent fluorescence of the anthracene core makes its derivatives attractive for applications in optical and photonic materials. mdpi.com These applications include fluorescent probes, organic scintillators, and components in nonlinear optical (NLO) materials. rsc.orgrsc.orgnih.gov

Photophysical Principles:

Supramolecular Chemistry and Self-Assembly Processes

The planar aromatic structure of anthracene derivatives predisposes them to engage in π-π stacking interactions, which are a key driving force in supramolecular chemistry and self-assembly. anu.edu.au These non-covalent interactions can lead to the formation of well-ordered, hierarchical structures.

The self-assembly of functionalized anthracene derivatives can lead to the formation of various nanostructures, such as fibers, ribbons, and vesicles. The specific nature of the self-assembled structures is dictated by a delicate balance of intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. While there is no specific literature on the self-assembly of this compound, its planar aromatic core suggests a propensity for π-π stacking. The methoxy and dione groups could participate in hydrogen bonding with suitable partner molecules or influence the packing arrangement through dipole-dipole interactions. Understanding and controlling these self-assembly processes is crucial for the bottom-up fabrication of functional nanomaterials for a variety of applications.

Insufficient Research Data on this compound for Chemical Sensing Applications

Despite a comprehensive search of available scientific literature, there is currently a lack of specific research data on the application of this compound in the field of chemical sensing and detection.

While the broader class of anthracene derivatives has been explored for various sensing applications due to their fluorescent properties, specific studies detailing the use of this compound as a chemical sensor, including its detection mechanisms and performance metrics, are not present in the reviewed sources.

The development of chemical sensors often involves the strategic design and synthesis of molecules with specific recognition sites and signaling units. For instance, related compounds such as phenanthroline-based fluorescent probes have been developed for the detection of specific analytes. These probes typically operate on principles such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), where the interaction with an analyte induces a measurable change in the fluorescence signal.

However, for this compound, there is no available research detailing its efficacy in detecting specific ions or molecules. Consequently, data tables outlining its selectivity, sensitivity (limit of detection), response time, and the specific mechanisms of interaction with various analytes cannot be compiled at this time.

Further research would be required to explore the potential of this compound in chemical sensing, including the identification of potential target analytes and the elucidation of the underlying detection mechanisms. Such studies would be crucial in establishing its viability as a selective and sensitive probe in advanced chemical and material science.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar

Molecular Binding Mechanisms with Biological Macromolecules

The planar aromatic structure of the anthracene-1,10-dione (B14586785) core is a key determinant of its ability to interact with biological macromolecules such as nucleic acids and proteins. These interactions are often non-covalent and are crucial for the compound's biological effects.

Anthracene-9,10-dione derivatives are well-known for their ability to intercalate into the DNA double helix. This process involves the insertion of the planar anthraquinone (B42736) ring system between the base pairs of DNA. The specific mode of intercalation and the stability of the resulting DNA-ligand complex are heavily influenced by the nature and position of substituents on the anthraquinone scaffold.

While specific studies on 9-Methoxyanthracene-1,10-dione are limited, the presence of the methoxy (B1213986) group at the 1-position (equivalent to the 9-position in the specified nomenclature) would likely influence its intercalative properties. The methoxy group can affect the electronic properties of the aromatic system and may participate in hydrogen bonding or steric interactions within the DNA grooves, thereby modulating the binding affinity and sequence selectivity. The flat aromatic surface is crucial for the π-stacking interactions with the DNA base pairs, which is a primary driving force for intercalation. nih.gov

Table 1: Comparison of Intercalation Modes for Substituted Anthracene-9,10-diones

| Intercalation Mode | Substituent Positions | Description | Kinetic Characteristics |

|---|---|---|---|

| Classical Intercalation | 1,4 and 1,8 | Both side chains reside in the same DNA groove. | Faster association and dissociation rates. |

| Threading Intercalation | 1,5 and 2,6 | Side chains pass through the DNA helix, occupying both grooves. | Slower association and dissociation rates (approx. 10-fold lower than classical). |

The interaction of methoxyanthracenediones is not limited to DNA; these compounds can also bind to and inhibit the function of various enzymes. The mechanism of inhibition often involves the binding of the anthraquinone moiety to specific domains within the protein, leading to conformational changes or direct blocking of the active site.

Another potential target for substituted anthraquinones is the STAT3 (Signal Transducer and Activator of Transcription 3) protein, which is often constitutively active in cancer cells. Certain substituted anthraquinones have been identified as STAT3 inhibitors. nih.gov These compounds are thought to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. The potency of these inhibitors is highly dependent on the substituents on the anthraquinone ring. nih.gov

Bioproduction and Biosynthesis Pathways of Methoxyanthracenediones

Anthraquinones are natural products found in various plants, fungi, and lichens. Their biosynthesis in higher plants primarily follows two distinct pathways: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. bohrium.comnih.govresearchgate.net

The polyketide pathway is common in families like Leguminosae and Rhamnaceae. nih.gov This pathway typically involves the head-to-tail condensation of eight acetate (B1210297) units (or one acetyl-CoA and seven malonyl-CoA units) to form a polyketide chain, which then undergoes cyclization and aromatization to yield the basic anthraquinone skeleton.

The chorismate/o-succinylbenzoic acid pathway is characteristic of the Rubiaceae family. researchgate.netnih.gov In this more complex pathway, rings A and B of the anthraquinone structure are derived from shikimic acid and α-ketoglutarate via the intermediate o-succinylbenzoic acid. Ring C is formed from isopentenyl diphosphate (B83284) (IPP), a five-carbon building block. researchgate.net The IPP itself can be synthesized through either the mevalonic acid (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. researchgate.netnih.gov Recent research indicates that the MEP pathway is primarily responsible for providing the IPP for anthraquinone biosynthesis in the Rubiaceae. researchgate.net

The formation of this compound would involve subsequent modification of the basic anthraquinone skeleton. The methoxy group is typically introduced through the action of O-methyltransferase enzymes, which transfer a methyl group from a donor like S-adenosyl methionine (SAM) to a hydroxyl group on the anthraquinone ring. The timing and specificity of these methylation steps are key to producing the diverse array of substituted anthraquinones found in nature.

Table 3: Biosynthetic Pathways of Plant Anthraquinones

| Pathway | Precursors | Key Intermediates | Plant Families |

|---|---|---|---|

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Polyketide chain | Leguminosae, Rhamnaceae |

| Chorismate/o-Succinylbenzoic Acid Pathway | Shikimic acid, α-Ketoglutarate, Isopentenyl Diphosphate (IPP) | o-Succinylbenzoic acid | Rubiaceae |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research would likely focus on developing efficient and environmentally benign methods for the synthesis of 9-Methoxyanthracene-1,10-dione. Current synthetic strategies for related anthracenediones often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of novel synthetic routes could explore transition-metal-catalyzed cross-coupling reactions to introduce the methoxy (B1213986) group with high regioselectivity. Green chemistry approaches, such as utilizing biocatalytic methods or solvent-free reaction conditions, would be a key area of investigation to enhance the sustainability of the synthesis.

Advanced Characterization Techniques for In-situ Studies

To understand the behavior of this compound in various chemical and biological systems, the application of advanced characterization techniques for in-situ studies would be crucial. Techniques such as time-resolved spectroscopy could be employed to investigate the excited-state dynamics of the molecule, which is essential for understanding its photochemical properties. In-situ scanning tunneling microscopy (STM) and atomic force microscopy (AFM) could provide real-time visualization of the molecule's interaction with surfaces, offering insights into its potential applications in materials science.

Integration of Machine Learning and AI in Predictive Chemistry

Exploration of New Mechanistic Paradigms in Reactivity

A deeper understanding of the reactivity of this compound would involve the exploration of new mechanistic paradigms. The interplay between the electron-donating methoxy group and the electron-withdrawing dione (B5365651) system would be a central theme. Future studies might investigate its potential as a catalyst or a photoinitiator, exploring reaction mechanisms that go beyond its current known chemistry. Computational modeling, in conjunction with experimental studies, would be instrumental in elucidating complex reaction pathways and transition states.

Synergistic Approaches in Materials Science and Molecular Systems

The unique electronic and structural features of this compound suggest potential for its use in advanced materials and molecular systems. Synergistic approaches that combine this molecule with other functional materials, such as polymers or nanoparticles, could lead to the development of novel composites with enhanced properties. For instance, its incorporation into organic light-emitting diodes (OLEDs) or photovoltaic devices could be explored. The self-assembly of this molecule into ordered structures could also be investigated for applications in molecular electronics and sensor technology.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 9-Methoxyanthracene-1,10-dione, and how do reaction parameters affect product purity?

- Methodological Answer : The synthesis typically involves nitration of anthracene followed by substitution reactions to introduce methoxy and other functional groups. For example, outlines a multi-step protocol for similar anthraquinones: nitration at position 1, reduction to an amino group, hydroxy substitution, and alkylation. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence regioselectivity and yield. For methoxy-substituted derivatives, optimizing the alkylation step with methyl iodide under anhydrous conditions is essential to minimize byproducts .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H NMR chemical shifts and coupling constants provide insights into substituent positions. For instance, in 9-Amino-1-methoxy-10-(naphth-1-yl)anthracene (), the methoxy group at position 1 produces a singlet at δ ~3.8 ppm, while aromatic protons exhibit distinct splitting patterns (e.g., doublets for H-2 and H-3). ¹³C NMR further confirms carbonyl resonances (C-9 and C-10) at ~180–190 ppm. Cross-validation with IR (C=O stretch ~1670 cm⁻¹) ensures structural accuracy .

Q. What are the primary applications of this compound in material science?

- Methodological Answer : Anthraquinones like this compound serve as intermediates in dye synthesis (e.g., for textile pigments) due to their conjugated π-system and redox activity. highlights their role in forming aluminum-complexed dyes, where the methoxy group enhances solubility in polar solvents. Additionally, their fluorescence properties () make them candidates for organic LEDs or sensors .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but introduces steric hindrance. For example, in , methoxy at position 1 directs incoming electrophiles to positions 4 or 5. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution. Experimental validation via kinetic studies (monitoring reaction rates under varying substituents) is recommended .

Q. What analytical challenges arise in quantifying this compound in environmental samples, and how can they be mitigated?

- Methodological Answer : Environmental matrices (e.g., PM2.5 aerosols) contain interfering PAHs and oxy-PAHs (). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MRM (multiple reaction monitoring) is optimal. Use deuterated internal standards (e.g., d₈-anthracene) to correct matrix effects. For low-concentration detection, derivatization with dansyl chloride enhances sensitivity in fluorescence-based assays .

Q. What mechanistic pathways explain the photodegradation of this compound under UV exposure?

- Methodological Answer : Photolysis involves singlet oxygen (¹O₂) generation via energy transfer from the excited anthraquinone. ’s fluorophore studies suggest that methoxy groups stabilize the excited state, prolonging fluorescence but accelerating oxidation. Radical trapping experiments (e.g., using TEMPO) and ESR spectroscopy can identify transient intermediates. Compare quantum yields with non-methoxy analogues to isolate substituent effects .

Data Contradictions and Resolution

Q. Discrepancies in reported fluorescence quantum yields for methoxy-substituted anthraquinones: How to reconcile conflicting data?

- Methodological Answer : Variations arise from solvent polarity ( vs. 3), measurement techniques (integrating sphere vs. relative method), and impurities. Standardize protocols using anhydrous DMSO or acetonitrile, and validate via independent methods (e.g., time-resolved fluorescence). Cross-reference with computational predictions of excited-state dynamics (TD-DFT) to identify outliers .

Methodological Tables

| Parameter | Impact on Synthesis | Optimal Conditions |

|---|---|---|

| Solvent polarity | Affects nucleophilicity of methoxy group | Anhydrous DMF or THF |

| Temperature | Higher temps favor alkylation | 60–80°C for methoxy introduction |

| Catalyst (e.g., K₂CO₃) | Accelerates substitution kinetics | 10 mol% in refluxing ethanol |

| Analytical Technique | Key Data | Application |

|---|---|---|

| ¹H NMR | δ 3.8 ppm (OCH₃), J = 2.5 Hz (H-2/H-3) | Substituent position confirmation |

| LC-MS/MS (MRM) | m/z 225 → 181 (quantifier ion) | Environmental trace analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.